molecular formula C18H22N2O2S B14981075 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No.: B14981075
M. Wt: 330.4 g/mol
InChI Key: RURXJCAKQJFMSF-UHFFFAOYSA-N
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Description

2-[(4-Phenoxybutyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of a phenoxybutyl group and a sulfanyl group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-phenoxybutyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazolinone core through a cyclization reaction involving an anthranilic acid derivative and a suitable amine. The phenoxybutyl group can be introduced via a nucleophilic substitution reaction, where a phenoxybutyl halide reacts with a sulfanyl group attached to the quinazolinone core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenoxybutyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-phenoxybutyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one involves its interaction with specific molecular targets. The phenoxybutyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Phenoxybutyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
  • 2-[(4-Phenoxybutyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-[(4-phenoxybutyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one stands out due to its quinazolinone core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C18H22N2O2S/c21-17-15-10-4-5-11-16(15)19-18(20-17)23-13-7-6-12-22-14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2,(H,19,20,21)

InChI Key

RURXJCAKQJFMSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCCCCOC3=CC=CC=C3

Origin of Product

United States

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